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Compound of Interest

Compound Name: GW583340 dihydrochloride

Cat. No.: B1237106 Get Quote

An In-Depth Technical Guide to the Early Preclinical Studies of the Dual EGFR/HER2 Kinase

Inhibitor GW572016 (Lapatinib)

This guide provides a comprehensive overview of the early preclinical data for GW572016, a

potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and human

epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases. The information presented

is intended for researchers, scientists, and drug development professionals. While the initial

query focused on GW583340 dihydrochloride, publicly available preclinical data for this

specific compound is limited. However, extensive research on the closely related and clinically

approved compound, GW572016 (Lapatinib), offers valuable insights into the preclinical profile

of a dual EGFR/HER2 inhibitor from this class.

Mechanism of Action
GW572016 is a reversible, ATP-competitive inhibitor that targets the intracellular tyrosine

kinase domains of both EGFR and HER2.[1][2] This dual inhibition blocks the downstream

signaling pathways responsible for cell proliferation and survival, including the mitogen-

activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] By

binding to the inactive conformation of the EGFR kinase domain, GW572016 exhibits a slow

off-rate, leading to a prolonged downregulation of receptor tyrosine phosphorylation in tumor

cells.[3]
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The following tables summarize the key quantitative data from in vitro preclinical studies of

GW572016 (Lapatinib).

Table 1: In Vitro Kinase Inhibition
Target Assay Type IC50 (nM) Ki (nM) Reference

EGFR (ErbB1) Purified Enzyme 10.2 - 10.8 3 [4][5]

HER2 (ErbB2) Purified Enzyme 9.3 - 9.8 13 [4][5]

Table 2: In Vitro Cell Proliferation Inhibition (IC50)
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Cell Line
Cancer
Type

HER2
Status

EGFR
Status

IC50 (µM) Reference

UACC-812 Breast
Overexpressi

ng
Low 0.010 [4]

BT474 Breast
Overexpressi

ng
Low 0.046 [4][6]

SK-BR-3 Breast
Overexpressi

ng
Low 0.079 [4][6]

SUM190 Breast
Overexpressi

ng
Low < 1 [4]

SUM225 Breast
Overexpressi

ng
Low < 1 [4]

UACC893 Breast
Overexpressi

ng
Low < 1 [4]

MDA-MB-361 Breast
Overexpressi

ng
Low < 1 [4]

EFM192A Breast
Overexpressi

ng
Low 1.1 [4]

MDA-MB-453 Breast
Overexpressi

ng
Low 3.9 [4]

T47D Breast Low Low 1.8 [4]

ZR-75-1 Breast Low Low 9.8 [4]

MDA-MB-468 Breast Low High 4.7 [4]

BT20 Breast Low High > 1 [4]

MDA-MB-231 Breast Low High 18.6 [4]

YCU-H891
Head and

Neck
Not Specified Not Specified

13.6 - 60.2

(24h)
[7]
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Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of GW572016 against purified

EGFR and HER2 tyrosine kinases.

Methodology:

Recombinant EGFR and HER2 tyrosine kinase domains were used.

The assay was performed in a plate-based format.

The kinase reaction was initiated by the addition of ATP.

The ability of GW572016 to inhibit the phosphorylation of a substrate peptide was measured.

IC50 values were calculated from the concentration-response curves.[4]

Cell Proliferation Assay (WST-1 or Cell Counting)
Objective: To determine the IC50 of GW572016 on the growth of various human breast cancer

cell lines.

Methodology:

Cells were seeded in 96-well plates at a density of 4,000 cells per well and cultured

overnight.[6]

Cells were treated with increasing concentrations of GW572016 (e.g., 0.001 to 10 µM) for 3

to 7 days.[4][6]

Cell viability was assessed using either direct cell counting after trypsinization or a

colorimetric assay such as the WST-1 assay.[4][6]

For the WST-1 assay, the reagent was added to the media, and after a 30-minute incubation

at 37°C, the absorbance was measured at 450 nm.[6]
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The percentage of growth inhibition was calculated relative to untreated control cells, and

IC50 values were determined from the dose-response curves.[4][6]

In Vivo Human Tumor Xenograft Study
Objective: To evaluate the long-term effect of GW572016 on the growth of HER2-

overexpressing human breast cancer xenografts in athymic mice.

Methodology:

Female C.B-17 severe combined immunodeficient (SCID) mice (4-6 weeks old) were used.

[4]

Tumor xenografts were established by subcutaneous implantation of tumor fragments (20-

100 mg) from established BT474 human breast carcinomas.[4]

Treatment commenced when tumors reached a palpable size of 3-5 mm in diameter.[4]

GW572016 was administered orally twice daily at a dose of 75 mg/kg for 77 days. The

vehicle control consisted of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[4]

Tumor volume was measured regularly using calipers and calculated with the formula:

(Length × Width²) / 2.[4]

Tumor growth curves were plotted to compare the treated group with the vehicle control

group.[4]
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Caption: Mechanism of action of GW572016 (Lapatinib) on the EGFR/HER2 signaling pathway.
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Caption: A representative experimental workflow for the preclinical evaluation of GW572016.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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